molecular formula C13H17NO2 B3070771 Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate CAS No. 100609-39-0

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate

Cat. No. B3070771
CAS RN: 100609-39-0
M. Wt: 219.28 g/mol
InChI Key: NVTLFQBLMSATNO-UHFFFAOYSA-N
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Description

“Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate” is an analytical reference standard that is structurally similar to known stimulants . It is also known as α-PHiP or α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug .


Molecular Structure Analysis

The molecular formula of “Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate” is C16H23NO . Its molar mass is 245.366 g·mol −1 . The structural analysis of this compound shows that it is a positional isomer of pyrovalerone .

Scientific Research Applications

Drug Discovery

“Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” is structurally similar to known stimulants . The pyrrolidine ring in its structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Forensic Chemistry & Toxicology

This compound is used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of structurally similar stimulants in forensic samples .

Organic Synthesis

“Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” is used in organic synthesis. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are described in the literature .

Materials Science

This compound is known for its versatile properties and finds applications in materials science. However, the exact applications in this field are not specified in the available resources.

Biological Activity Studies

The different stereoisomers and the spatial orientation of substituents in “Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This makes it useful in studying the structure-activity relationship (SAR) of the studied compounds .

Alkylaminophenol Compound Synthesis

“Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate” can be used in the synthesis of new alkylaminophenol compounds . These compounds are biologically important and can be synthesized by the Petasis reaction .

Mechanism of Action

Target of Action

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate is a chemical compound that is structurally similar to known stimulants It is structurally similar to α-pihp, which acts as a norepinephrine–dopamine reuptake inhibitor . Therefore, it is plausible that Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate may also target the dopamine transporter.

Mode of Action

Based on its structural similarity to α-pihp, it may act as a norepinephrine–dopamine reuptake inhibitor . This means that it could potentially block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged neuron signaling.

Biochemical Pathways

If it acts similarly to α-pihp, it may affect the dopaminergic and noradrenergic systems . These systems are involved in various physiological processes, including mood regulation, reward, and alertness.

Result of Action

If it acts similarly to α-pihp, its use could potentially result in compulsive redosing, addiction, anxiety, paranoia, and psychosis .

Safety and Hazards

This material should be considered hazardous until further information becomes available . It is advised not to ingest, inhale, get in eyes, on skin, or on clothing . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints .

properties

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTLFQBLMSATNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342464
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate

CAS RN

100609-39-0
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA83S96874
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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